molecular formula C23H28N4O2S B2425764 5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-40-9

5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2425764
CAS No.: 537044-40-9
M. Wt: 424.56
InChI Key: MMVWLSPJQCKPIM-UHFFFAOYSA-N
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Description

5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C23H28N4O2S and its molecular weight is 424.56. The purity is usually 95%.
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Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-6-30-22-25-20-19(21(29)26-22)17(13-7-9-14(10-8-13)27(4)5)18-15(24-20)11-23(2,3)12-16(18)28/h7-10,17H,6,11-12H2,1-5H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVWLSPJQCKPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)N(C)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(Dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS Number: 537044-40-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

  • Molecular Formula : C23_{23}H28_{28}N4_{4}O2_{2}S
  • Molecular Weight : 424.6 g/mol

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives of pyrimidine compounds often possess antitumor properties. The structural modifications in the quinoline framework can enhance their efficacy against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .

Anti-inflammatory Effects

In preclinical models, this compound demonstrated significant anti-inflammatory effects. It was tested in an acute experimental autoimmune encephalomyelitis (EAE) model in mice.

  • Results : The treatment resulted in a marked reduction in clinical symptoms and inflammatory markers compared to control groups. The inhibition rates were reported to be as high as 90% at optimal doses .

Neuroprotective Properties

The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. It has been evaluated for its efficacy in neurodegenerative disease models.

  • Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features:

Substituent PositionSubstituent TypeEffect on Activity
4DimethylaminoEnhances potency
2EthylthioModulates lipophilicity
8DimethylIncreases bioavailability

This table summarizes how different structural components influence the biological activity of the compound.

Case Studies

  • Study on EAE Model :
    • Researchers administered varying doses of the compound to SJL/N mice.
    • Results showed a dose-dependent inhibition of disease progression with significant reductions in clinical scores observed at higher doses .
  • Cancer Cell Line Testing :
    • The compound was tested against several cancer cell lines including breast and lung cancer.
    • IC50 values indicated potent cytotoxicity with values lower than those observed for standard chemotherapeutics .

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties. The reactivity of the compound towards various agents such as urea and thiourea has been explored, indicating potential applications in developing antimicrobial agents .
  • Anticancer Potential :
    • The compound's structural similarity to known anticancer agents suggests it may possess cytotoxic properties against certain cancer cell lines. In vitro assays have indicated that modifications to the compound can enhance its efficacy against cancer cells .
  • Neuroprotective Effects :
    • Research into similar compounds has revealed potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The ability to penetrate the blood-brain barrier is an important factor in this regard .

Therapeutic Applications

The diverse biological activities of 5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suggest several therapeutic applications:

  • Infectious Diseases : Due to its antimicrobial properties, it may be developed into new treatments for bacterial and fungal infections.
  • Cancer Treatment : Its potential anticancer activity warrants further investigation into its use as a chemotherapeutic agent.
  • CNS Disorders : Given its possible neuroprotective effects, there is potential for application in treating conditions like Alzheimer's disease or other forms of dementia.

Case Studies

  • Antimicrobial Testing :
    • A study involving various derivatives showed promising results against Gram-positive and Gram-negative bacteria. The most active derivatives were those with specific substitutions on the quinoline ring that enhanced their interaction with bacterial membranes.
  • Cytotoxicity Assays :
    • In vitro studies on cancer cell lines demonstrated that certain derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics. Further optimization of these compounds could lead to more effective treatments.
  • Neuroprotection Research :
    • Experimental models of neurodegeneration indicated that compounds with similar structures could reduce oxidative stress markers and improve cognitive function in animal models.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound can be synthesized via ultrasound-assisted methods using Fe(DS)₃ (a Lewis acid-surfactant-combined catalyst), which enhances reaction efficiency and regioselectivity. Key steps include:

  • Condensation reactions under sonication to form the pyrimidoquinoline core.
  • Substituent introduction : The ethylthio and dimethylamino groups can be incorporated via nucleophilic substitution or coupling reactions.
  • Purification : Recrystallization or column chromatography is recommended for isolating the final product. Analytical validation (e.g., ¹H/¹³C NMR, IR, and LC-MS) is critical for confirming structural integrity .

Advanced: How can factorial design optimize reaction conditions for this compound?

Answer:
Factorial design minimizes experimental trials while maximizing data output. For example:

  • Variables : Temperature, catalyst concentration, solvent polarity, and reaction time.
  • Response surfaces : Analyze yield and purity using central composite design (CCD).
  • Case study : In pyrimidoquinoline synthesis, a 2⁴ factorial design identified optimal sonication time (30–60 min) and Fe(DS)₃ concentration (5–10 mol%) as critical parameters .

Basic: Which spectroscopic techniques validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups at δ 2.35–3.34 ppm) and quaternary carbons in the tetrahydropyrimidine ring.
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and sulfur-containing moieties (C-S bonds at ~600–700 cm⁻¹).
  • Mass spectrometry (LC-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced: How to resolve contradictions in reported substituent effects on reaction yields?

Answer:
Discrepancies often arise from steric/electronic effects of substituents. Methodological approaches include:

  • Comparative studies : Synthesize analogs (e.g., methoxy, chloro, or methyl derivatives) to isolate substituent impacts. For example, electron-donating groups (e.g., -OCH₃) may improve yields by stabilizing intermediates .
  • Computational modeling : Use density functional theory (DFT) to calculate activation energies and predict substituent reactivity .

Advanced: What computational strategies predict reactivity in novel reactions?

Answer:

  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states for cyclization or substitution).
  • Machine learning (ML) : Train models on existing pyrimidoquinoline data to forecast optimal conditions.
  • ICReDD framework : Integrate computation, informatics, and experimentation to design reactions efficiently (e.g., narrowing down solvent systems or catalysts) .

Basic: What purification methods ensure high-purity yields?

Answer:

  • Recrystallization : Use ethanol/water or DCM/hexane mixtures to remove unreacted precursors.
  • Chromatography : Silica gel columns with gradient elution (e.g., 5–20% ethyl acetate in hexane).
  • Validation : Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can AI tools like COMSOL Multiphysics enhance mechanistic studies?

Answer:

  • Multiphysics simulations : Model heat/mass transfer in reactor setups to predict scalability.
  • Reaction kinetics : Couple AI with kinetic Monte Carlo (kMC) simulations to map rate constants.
  • Smart laboratories : Implement real-time feedback loops where AI adjusts parameters (e.g., pH, stirring speed) during synthesis .

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